2,3,4-Trimethoxyphenol

Descripción general

Descripción

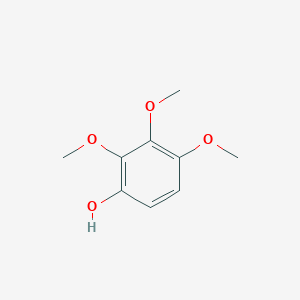

2,3,4-Trimethoxyphenol is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, where three hydrogen atoms in the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 3, and 4 positions. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,4-Trimethoxyphenol can be synthesized through several methods. One common approach involves the methylation of 2,3,4-trihydroxyphenyl formaldehyde using dimethyl sulfate in the presence of a quaternary ammonium salt and sodium hydroxide at 50-70°C. The reaction mixture is then separated, washed, and distilled under vacuum to obtain the final product .

Another method involves the oxidation of 2,3,4-trimethoxybenzaldehyde using hydrogen peroxide in the presence of sulfuric acid. The reaction is carried out at room temperature for 24 hours, followed by extraction and purification to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4-Trimethoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to simpler phenolic compounds.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Quinones, methoxy-substituted quinones.

Reduction: Phenolic derivatives.

Substitution: Various substituted phenols depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

TMP is recognized for its role as a precursor in the synthesis of flavonoid drugs. Flavonoids are known for their antioxidant properties and potential therapeutic effects against various diseases. The compound's structure allows it to participate in reactions that yield biologically active flavonoids.

Case Study : A study highlighted the synthesis of TMP derivatives that demonstrated enhanced antioxidant activity compared to their parent compounds. These derivatives were evaluated for their potential in treating oxidative stress-related diseases .

Antioxidant Activity

TMP exhibits significant antioxidant properties, making it useful in formulations aimed at reducing oxidative damage in cells. This property is particularly important in cosmetic applications where skin protection from free radicals is desired.

Research Findings : Experimental studies have shown that TMP can scavenge free radicals effectively, thus preventing cellular damage. This activity positions it as a valuable ingredient in anti-aging skincare products .

Agrochemical Applications

In agriculture, TMP has been explored for its potential as a natural pesticide or herbicide due to its phytotoxic properties against certain plant pathogens. Its application can lead to more sustainable agricultural practices by reducing reliance on synthetic chemicals.

Data Table: Antifungal Activity of TMP Against Various Pathogens

| Pathogen | Concentration (mg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 75 |

| Botrytis cinerea | 100 | 85 |

| Alternaria solani | 75 | 70 |

Mechanochemical Reactions

Recent studies have investigated the use of TMP in mechanochemical processes, which utilize mechanical force to induce chemical reactions. This method can enhance reaction rates and reduce energy consumption in chemical synthesis.

Research Insight : Mechanochemical methods employing TMP have shown promise in synthesizing complex organic molecules with high efficiency and selectivity . The ability of TMP to undergo bond-forming reactions under mechanical stress opens new avenues for green chemistry applications.

Mecanismo De Acción

The mechanism of action of 2,3,4-trimethoxyphenol involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to disruption of cellular processes. The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

3,4,5-Trimethoxyphenol: Another trimethoxyphenol derivative with methoxy groups at different positions.

2,4,6-Trimethoxyphenol: A derivative with methoxy groups at the 2, 4, and 6 positions.

Uniqueness: 2,3,4-Trimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other trimethoxyphenol derivatives, it exhibits different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

Actividad Biológica

2,3,4-Trimethoxyphenol, also known as orcinol or 3,4,5-trimethoxyphenol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical structure of this compound is characterized by three methoxy groups (-OCH₃) attached to a phenolic ring. This unique structure contributes to its biological properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties. A study demonstrated that it possesses a high radical scavenging activity, which is crucial for protecting cells from oxidative stress. The compound's ability to donate hydrogen atoms to free radicals contributes to its antioxidant capacity, making it a potential candidate for preventing oxidative damage in various diseases .

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial effects. It has been tested against various pathogens, including bacteria and fungi. For instance, it showed antifungal activity against Botrytis cinerea, with specific derivatives exhibiting effective inhibition at varying concentrations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as MGC-803 (gastric carcinoma) and MFC (forestomach carcinoma). The compound exhibited IC₅₀ values of approximately 11.05 μM and 13.73 μM against these cell lines respectively . Flow cytometry analyses revealed that it induces apoptosis and causes cell cycle arrest in the G0/G1 phase in a dose-dependent manner .

Apoptosis Induction

The ability of this compound to induce apoptosis in cancer cells is one of its most significant biological activities. It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This mechanism is critical in cancer therapy as it promotes the selective death of cancerous cells while sparing normal cells.

Modulation of Signaling Pathways

This compound has been shown to modulate several cellular signaling pathways associated with cancer progression and resistance. For instance, it can inhibit the expression of P-glycoprotein (P-gp), a protein often overexpressed in multidrug-resistant cancer cells. This inhibition enhances the efficacy of other chemotherapeutic agents by increasing their intracellular concentrations .

Study on Anticancer Effects

A recent study evaluated the effectiveness of this compound in various tumor models. The compound was administered to Kunming male mice bearing tumors. Results indicated a significant reduction in tumor size compared to control groups . This suggests that this compound could be further developed as an anti-tumor agent.

Antifungal Activity Assessment

In another study focused on antifungal properties, derivatives of this compound were synthesized and tested for their efficacy against Botrytis cinerea. The results showed promising antifungal activity with specific derivatives achieving up to 8.6% yield in inhibition .

Propiedades

IUPAC Name |

2,3,4-trimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUNIGWWQYXBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345308 | |

| Record name | 2,3,4-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19676-64-3 | |

| Record name | 2,3,4-Trimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,3,4-Trimethoxyphenol in the synthesis of Coenzyme Q10?

A1: Coenzyme Q10 is a crucial molecule in cellular energy production. This compound serves as a starting material in a multi-step synthesis of this coenzyme. One approach utilizes a Vilsmeier-Haack reaction to convert this compound (I) to 6-Methyl-2,3,4-tri-methoxybenzaldehyde (II). [] This aldehyde is then transformed into other intermediates, ultimately leading to the synthesis of Coenzyme Q10.

Q2: How is this compound used in the synthesis of 2,3-Dimethoxy-5-methyl-p-benzoquinone, another important intermediate for Coenzyme Q synthesis?

A2: this compound can be converted to 2,3-Dimethoxy-5-methyl-p-benzoquinone through a two-step process. First, a Mannich reaction with formaldehyde and a suitable amine introduces a methyl group at the 6-position of the phenol. [] Subsequent oxidation of this intermediate yields the desired 2,3-Dimethoxy-5-methyl-p-benzoquinone, a key component in Coenzyme Q synthesis.

Q3: Can you explain the role of this compound in the synthesis of (±)-antroquinonol?

A3: (±)-antroquinonol, a potential anticancer compound, possesses a unique 4-hydroxy-2,3-dimethoxycyclohex-2-enone core. [] Interestingly, this compound can be oxidized to 2,3,4,4-tetramethoxycyclohexadienone. This highly electron-rich dienone undergoes a key Michael reaction with dimethylcuprate, ultimately setting the stage for the construction of (±)-antroquinonol's core structure through subsequent alkylation, reduction, and epimerization steps. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.